![molecular formula C17H13F2NO B2723449 2-(2,4-Difluorophenoxy)-4,8-dimethylquinoline CAS No. 478032-29-0](/img/structure/B2723449.png)
2-(2,4-Difluorophenoxy)-4,8-dimethylquinoline
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Description
2-(2,4-Difluorophenoxy)-4,8-dimethylquinoline, also known as 2,4-Difluoro-4,8-dimethylquinoline (DFDMQ), is an organic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 323.21 g/mol. DFDMQ is soluble in dimethyl sulfoxide and is stable in air.
Scientific Research Applications
- 2-(2,4-Difluorophenoxy)-4,8-dimethylquinoline exhibits herbicidal properties. Researchers have explored its potential as a selective herbicide for controlling specific weed species in agriculture. Its low cost and effectiveness make it an attractive candidate for weed management .
- The compound’s physicochemical characteristics make it suitable for environmental cleanup. Advanced oxidation processes (AOPs) have been investigated to degrade organic pollutants like 2,4-D in wastewater. Among these, ozonation, photocatalysis, photo-Fenton, and electrochemical processes have shown promise. Researchers evaluate their efficiencies and operational conditions to optimize pollutant removal .
- Researchers have developed a novel fluorescent assay for detecting 2,4-D based on covalent organic frameworks (COFs) and MnO2 nanosheets. The fluorescence of COFs is effectively quenched by MnO2 nanosheets, providing a sensitive and selective method for detecting this herbicide .
Herbicide Development
Environmental Remediation
Fluorescent Detection
properties
IUPAC Name |
2-(2,4-difluorophenoxy)-4,8-dimethylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO/c1-10-4-3-5-13-11(2)8-16(20-17(10)13)21-15-7-6-12(18)9-14(15)19/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHWQPLPFAGWPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)OC3=C(C=C(C=C3)F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenoxy)-4,8-dimethylquinoline |
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